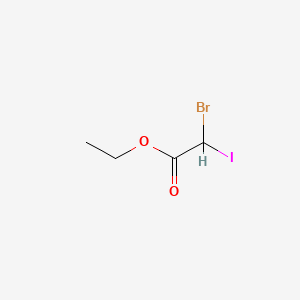

Ethyl 2-Bromo-2-iodoacetate

Description

Structure

3D Structure

Properties

CAS No. |

62874-49-1 |

|---|---|

Molecular Formula |

C4H6BrIO2 |

Molecular Weight |

292.90 g/mol |

IUPAC Name |

ethyl 2-bromo-2-iodoacetate |

InChI |

InChI=1S/C4H6BrIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 |

InChI Key |

CVMRTPHUCUFKLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(Br)I |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Bromo 2 Iodoacetate and Analogous α,α Dihaloacetates

Potential Direct Synthesis Strategies for Ethyl 2-Bromo-2-iodoacetate

A direct, one-pot synthesis of this compound is not well-documented in publicly accessible scientific literature. However, based on established principles of organic synthesis, several potential strategies can be proposed. One plausible approach involves the sequential halogenation of ethyl acetate (B1210297) or a related precursor. This would likely entail the initial bromination to form ethyl bromoacetate (B1195939), followed by a subsequent iodination step. The challenge in such a sequence lies in controlling the reaction conditions to prevent the formation of di-brominated or di-iodinated byproducts and to favor the desired mixed halogenated product.

Another theoretical approach could involve the simultaneous introduction of both bromine and iodine. This might be achieved using a mixed halogenating agent or a combination of electrophilic bromine and iodine sources. The success of such a method would be highly dependent on the relative reactivity of the halogenating species and the stability of the resulting product under the reaction conditions.

Synthesis of Related α-Haloesters and α,α-Dihaloacetates

The synthesis of various α-haloesters and α,α-dihaloacetates is well-established, providing a foundation for understanding the potential synthesis of this compound.

Approaches from Carboxylic Acids and Esters (e.g., Ethyl Bromoacetate from Acetic Acid)

A common route to α-haloesters begins with the corresponding carboxylic acid. For instance, ethyl bromoacetate is frequently synthesized from bromoacetic acid. The bromoacetic acid itself can be prepared by the bromination of acetic acid. orgsyn.orgchemicalbook.com A typical laboratory-scale preparation involves the reaction of acetic acid with bromine in the presence of a catalyst like red phosphorus, followed by esterification with ethanol (B145695). orgsyn.orggoogle.com

The esterification of bromoacetic acid with ethanol is typically catalyzed by a strong acid, such as sulfuric acid, and often involves refluxing the mixture to drive the reaction to completion. chemicalbook.comchemicalbook.com

Table 1: Synthesis of Ethyl Bromoacetate from Bromoacetic Acid

| Reactants | Catalyst | Reaction Conditions | Yield | Reference |

| Bromoacetic acid, Ethanol | Sulfuric acid | Reflux, 24 h | 85% | chemicalbook.com |

| Bromoacetic acid, Ethanol, Toluene | Sulfuric acid | Reflux with water separator | 78% | chemicalbook.com |

Another approach is the direct bromination of ethyl acetate, often at elevated temperatures, or through reactions like the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS). orgsyn.orgchemchart.com

Halogen Exchange Reactions (e.g., Ethyl Iodoacetate from Ethyl Bromoacetate or Chloroacetate)

Halogen exchange reactions, particularly the Finkelstein reaction, are a widely used method for the synthesis of iodoalkanes from other haloalkanes. manac-inc.co.jpyoutube.com This method is applicable to the synthesis of ethyl iodoacetate from either ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction involves treating the chloro- or bromo-ester with an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or ethanol. youtube.com The precipitation of the less soluble sodium or potassium chloride/bromide in acetone drives the equilibrium towards the formation of the iodo-ester. youtube.com

Table 2: Synthesis of Ethyl Iodoacetate via Halogen Exchange

| Starting Material | Reagent | Solvent | Reaction Conditions | Reference |

| Ethyl chloroacetate | Potassium iodide | Ethanol/Water | 40-50°C, 1-2 hours | manac-inc.co.jp |

| Ethyl bromide | Sodium iodide | Dry acetone | Not specified | youtube.com |

This halogen exchange methodology is a cornerstone in the preparation of various iodo-compounds. manac-inc.co.jp

Utilization of Diazoacetate Precursors for Halodiazoacetate Synthesis

An alternative strategy for introducing halogens at the α-position involves the use of diazo compounds. Ethyl diazoacetate (EDA) can serve as a precursor for the synthesis of ethyl halodiazoacetates. nih.govresearchgate.net A novel and efficient procedure for the synthesis of halogenated analogues of ethyl diazoacetate has been developed. nih.govresearchgate.net This method typically involves the reaction of ethyl diazoacetate with an electrophilic halogen source. For instance, N-halosuccinimides (NCS, NBS, NIS) can be used in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to produce ethyl chloro-, bromo-, and iododiazoacetate, respectively. beilstein-journals.org These reactions are generally fast and provide the products in high yields. beilstein-journals.org

Table 3: Synthesis of Ethyl Halodiazoacetates from Ethyl Diazoacetate

| Halogenating Agent | Base | Solvent | Product | Yield | Reference |

| N-Chlorosuccinimide (NCS) | DBU | CH₂Cl₂ | Ethyl diazochloroacetate | 87% | researchgate.net |

| N-Bromosuccinimide (NBS) | DBU | CH₂Cl₂ | Ethyl diazobromoacetate | 91% | researchgate.net |

| N-Iodosuccinimide (NIS) | DBU | CH₂Cl₂ | Ethyl diazoiodoacetate | 85% | researchgate.net |

These halodiazoacetates are valuable intermediates, for example, in the stereoselective synthesis of halocyclopropanes. nih.govresearchgate.net

Stereoselective Synthesis of α-Halo-α-Fluoro Lactones (e.g., 2-Bromo-2-fluororibonolactone)

The stereoselective synthesis of molecules containing two different halogens on the same carbon atom is a significant challenge. Research in this area has led to the development of methods for the diastereoselective synthesis of compounds like 2-bromo-2-fluororibonolactone. cardiff.ac.uk Such syntheses are crucial for creating complex molecules with potential biological activity. cardiff.ac.uk The strategies often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the halogenation step.

Chemo- and Regioselective Considerations in α,α-Dihaloester Synthesis

The synthesis of α,α-dihaloesters, especially mixed dihaloesters, requires careful control over chemo- and regioselectivity. uni-muenchen.devt.eduresearchgate.netvt.edu When introducing two different halogens, the order of introduction and the choice of halogenating agents are critical. The less reactive halogen is typically introduced first, followed by the more reactive one to prevent displacement of the first halogen.

For instance, in a hypothetical synthesis of this compound, one would likely introduce the bromine atom first, followed by the iodine atom. This is because the carbon-iodine bond is generally weaker and more susceptible to nucleophilic attack than the carbon-bromine bond.

The choice of reaction conditions, including solvent, temperature, and catalyst, plays a pivotal role in controlling the selectivity of the halogenation. acs.org For example, Lewis base catalysis has been shown to enable highly selective bromochlorination of alkenes and alkynes. acs.org Such principles could potentially be adapted for the dihalogenation of ester enolates or their equivalents.

Furthermore, the nature of the substrate itself can influence the selectivity of the reaction. The electronic and steric properties of the ester and the presence of any directing groups can affect the outcome of the halogenation. vt.edu

Fundamental Reactivity and Mechanistic Investigations of α,α Dihaloacetate Esters

Carbon-Carbon Bond Forming Reactions Mediated by α,α-Dihaloacetates

Carbon-carbon bond formation is a cornerstone of organic chemistry, and the use of α-haloesters as precursors for nucleophilic intermediates is a well-established strategy. The presence of two halogen atoms on the α-carbon, as in ethyl 2-bromo-2-iodoacetate, presents unique questions regarding reactivity, selectivity, and the stability of the resulting organometallic intermediates.

Reformatsky-Type Reactions Involving α-Haloesters

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, involving the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc. wikipedia.orgiitk.ac.inlibretexts.org The reaction proceeds through the formation of an organometallic enolate, which then acts as the nucleophile. wikipedia.orglibretexts.org While the reaction is broadly applicable to various α-haloesters, detailed studies on this compound are limited. The differential reactivity of the carbon-bromine versus the carbon-iodine bond under various metal-mediated conditions is a key area for potential investigation.

Zinc-Mediated Condensations with Carbonyl Compounds for β-Hydroxy-Esters

The traditional Reformatsky reaction utilizes zinc metal to form a zinc enolate from an α-haloester. wikipedia.orglibretexts.org This intermediate then adds to an aldehyde or ketone to yield a β-hydroxy ester after workup. researchgate.net For this compound, it is expected that the more labile carbon-iodine bond would preferentially undergo oxidative insertion with zinc. However, a comprehensive search of scientific literature did not yield specific studies or data tables detailing the reaction of this compound with carbonyl compounds in a zinc-mediated Reformatsky reaction. General information is available for ethyl bromoacetate (B1195939) and ethyl iodoacetate. wikipedia.orgthermofisher.com

Indium-Mediated Reformatsky Reactions and Scope

Samarium(II) Iodide-Promoted Reformatsky Variants

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for various coupling reactions, including Reformatsky-type transformations. wikipedia.orgresearchgate.netnih.gov It is known to react with α-haloesters to generate samarium enolates, which can then react with carbonyl compounds. nih.gov The high reactivity of SmI₂ suggests it would readily react with this compound, likely at the carbon-iodine bond. wikipedia.org However, specific studies, including detailed research findings or data tables on the samarium(II) iodide-promoted Reformatsky variants using this compound, could not be located in the available scientific literature.

Chromium-Mediated Reformatsky Transformations

Chromium(II) salts are also known to mediate Reformatsky-type reactions. These reactions can exhibit unique selectivity profiles compared to those mediated by other metals. A search for chromium-mediated Reformatsky transformations specifically involving this compound did not yield any detailed experimental studies or compiled data.

Electrochemical Reformatsky-Type Reactions via Electron Reductive Umpolung

Electrochemical methods offer an alternative to the use of metallic reducing agents in Reformatsky-type reactions. This approach involves the electrochemical reduction of the carbon-halogen bond, leading to the formation of a nucleophilic enolate species in a process known as reductive umpolung. While this technique has been applied to various α-haloesters, including bromodifluoroamides, specific investigations into the electrochemical Reformatsky-type reaction of this compound are not described in the reviewed literature. researchgate.net

Aza-Reformatsky Reactions with Imines

The Aza-Reformatsky reaction is a variation of the classic Reformatsky reaction, involving the addition of an organozinc reagent derived from an α-haloester to an imine, yielding β-amino esters. nih.govwikipedia.org These products are valuable precursors for synthesizing β-lactams, a class of compounds with significant antibiotic activity. theaic.org The reaction is typically mediated by zinc metal, which inserts into the carbon-halogen bond of the α-haloester to form a zinc enolate, often referred to as a Reformatsky reagent. wikipedia.org

In the context of this compound, its high reactivity is anticipated due to the presence of two halogen atoms. The reaction with imines would proceed via the formation of a zinc enolate, which then attacks the electrophilic carbon of the imine C=N double bond. The use of dihaloesters like this compound can lead to the formation of α-halo-β-amino esters, which are versatile intermediates for further transformations.

Recent advancements have focused on developing catalytic and enantioselective versions of this reaction. Chiral ligands, such as amino alcohols and BINOL derivatives, have been employed in the presence of zinc sources like dimethylzinc (B1204448) (ZnMe₂) or diethylzinc (B1219324) (ZnEt₂) to achieve high enantioselectivities. nih.govbeilstein-journals.org For instance, the reaction between cyclic imines and ethyl iodoacetate has been successfully carried out with high enantiomeric excess using chiral diarylprolinol ligands. nih.govbeilstein-journals.org A proposed catalytic cycle suggests that the chiral ligand is first deprotonated by the zinc source, forming a chiral zinc complex that orchestrates the enantioselective addition to the imine. nih.govbeilstein-journals.org

While specific studies focusing exclusively on this compound are not detailed in the provided sources, the principles established with other α-haloesters, particularly ethyl iodoacetate and ethyl bromodifluoroacetate, are directly applicable. beilstein-journals.orgnih.gov The reaction of ethyl dibromofluoroacetate with imines, for example, has been shown to produce α-bromo-α-fluoro-β-lactams in good yields and high enantioselectivities when promoted by an amino alcohol ligand. nih.gov This highlights the utility of dihaloesters in providing access to complex, stereochemically rich structures.

Table 1: Examples of Catalytic Enantioselective Aza-Reformatsky Reactions

| Electrophile | α-Haloester | Chiral Ligand/Catalyst | Product Type | Enantioselectivity (ee) |

| In situ generated imines | Ethyl iodoacetate | N-methylephedrine / ZnMe₂ | Chiral β-amino esters | Up to 94% |

| Dibenzo[b,f] theaic.orgthieme-connect.comoxazepines | Ethyl iodoacetate | Chiral diarylprolinol / ZnMe₂ | Chiral β-amino esters | Up to 94% |

| Cyclic Imines | Ethyl iodoacetate | Chiral 1,2-amino alcohol / ZnMe₂ | Chiral β-amino esters | Up to 99% |

| Aromatic Imines | Ethyl bromodifluoroacetate | (1R,2S)-amino alcohol | Chiral α,α-difluoro-β-lactams | 86–99% |

Nucleophilic Substitution Reactions with α-Haloacetate Esters

Nucleophilic substitution is a fundamental reaction class for α-haloacetate esters. researchgate.net In these reactions, a nucleophile attacks the electrophilic α-carbon, displacing the halide leaving group. mdpi.comlibretexts.org The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a single concerted step of bond-forming and bond-breaking. libretexts.org

For a compound like this compound, the presence of two leaving groups on the same carbon atom significantly enhances its electrophilicity. Both bromine and iodine are effective leaving groups. The general mechanism involves the attack of a nucleophile from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. mdpi.com

Kinetic studies on the reaction of ethyl bromoacetate with various nucleophiles, such as carboxylate ions, have been performed to understand structure-reactivity correlations. ias.ac.in These studies show that the reaction rates are influenced by both electronic and steric effects of the substituents on the nucleophile. ias.ac.in For instance, inductively electron-releasing substituents on aliphatic carboxylate ions were found to accelerate the reaction, while electron-withdrawing groups had a retarding effect. ias.ac.in The entropies of activation for these reactions are typically negative, which is characteristic of bimolecular reactions. ias.ac.in

Given that this compound possesses two potential leaving groups, the reaction can be more complex. A sequential substitution might occur, where a first nucleophile displaces one halide, followed by a second substitution (potentially by a different nucleophile) to displace the remaining halide. The relative reactivity of the C-Br versus the C-I bond would dictate the initial site of attack. Typically, iodide is a better leaving group than bromide, suggesting that the initial substitution would likely occur at the iodine-bearing position.

Table 2: Factors Influencing SN2 Reactions of α-Haloacetate Esters

| Factor | Description | Impact on Reaction Rate |

| Nucleophile | Strength and steric bulk of the attacking species. | Stronger, less hindered nucleophiles increase the rate. |

| Substrate | Nature of the halogen (leaving group ability). | Better leaving groups (I > Br > Cl) increase the rate. |

| Solvent | Polarity of the reaction medium. | Polar aprotic solvents generally favor SN2 reactions. |

| Substituents | Electronic effects of groups on the nucleophile or substrate. | Electron-releasing groups on the nucleophile can accelerate the reaction. ias.ac.in |

Carbenoid Generation and Insertion Reactions

Carbenoids are reactive intermediates that exhibit carbene-like reactivity. u-tokyo.ac.jp In the context of α-haloesters, carbenoids are typically generated from α-halodiazoacetates through the catalytic decomposition of the diazo compound, leading to the expulsion of dinitrogen gas (N₂). thieme-connect.comnih.gov These reactions are often catalyzed by transition metals, most notably rhodium(II) and copper(I) complexes. thieme-connect.comorganic-chemistry.org The resulting metal carbenoid is a highly reactive species capable of undergoing various transformations, including insertion into C-H and Si-H bonds. u-tokyo.ac.jporganicreactions.org

It is important to note that the reactions described in this section start with α-halodiazoacetates, which are precursors to the carbenoid, rather than directly from α,α-dihaloacetate esters like this compound.

The intermolecular insertion of a carbenoid into a carbon-hydrogen (C-H) bond is a powerful method for C-H functionalization. organicreactions.org Rhodium(II)-catalyzed reactions of ethyl halodiazoacetates with substrates containing C-H bonds can produce α-halocarbonyl products in high yields. thieme-connect.com This transformation allows for the direct conversion of a C-H bond into a new carbon-carbon bond.

The mechanism involves the formation of a rhodium carbenoid intermediate, which then reacts with the substrate. The reactivity and selectivity of the insertion are influenced by the nature of the C-H bond. Generally, the order of reactivity is tertiary > secondary > primary C-H bonds. beilstein-journals.org The electrophilic character of the carbenoid is a key factor; C-H bonds adjacent to heteroatoms are often activated towards insertion. beilstein-journals.org The use of chiral rhodium catalysts can render these reactions enantioselective, providing a route to chiral α-haloesters.

Similar to C-H insertions, metal carbenoids generated from halodiazoacetates can readily insert into silicon-hydrogen (Si-H) bonds. thieme-connect.com This reaction is an efficient method for the formation of carbon-silicon bonds, yielding α-silyl esters. organic-chemistry.org Both copper and iron salts have been shown to be effective catalysts for this transformation. organic-chemistry.orgorganic-chemistry.org

For example, copper(I) complexes catalyze the insertion of carbenoids from α-diazoesters into the Si-H bonds of various silanes, producing α-silylesters in high yields. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the formation of a metal carbene, which then reacts with the silane. A kinetic isotope effect study indicated that the Si-H bond activation step is not the rate-determining step in iron-catalyzed variants. organic-chemistry.org Competition experiments have shown a high selectivity for Si-H insertion over other potential reactions like cyclopropanation. organic-chemistry.orgulaval.ca

Table 3: Catalysts and Substrates for Carbenoid Insertion Reactions

| Reaction Type | Diazo Compound | Substrate | Catalyst | Product Type | Yield |

| C-H Insertion | Ethyl halodiazoacetates | Alkanes, Ethers | Rhodium(II) complexes | α-Halocarbonyl compounds | Up to 82% thieme-connect.com |

| Si-H Insertion | α-Diazoesters | Triethylsilane | Fe(OTf)₂ | α-Silylesters | Up to 99% organic-chemistry.org |

| Si-H Insertion | α-Diazoesters | Various Silanes | [(CH₃CN)₄Cu]PF₆ | α-Silylesters | Up to 98% organic-chemistry.org |

Conjugate (Michael-Type) Addition Reactions of α,α-Dihaloesters

The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, leading to the creation of a 1,5-dioxygenated pattern in the product. wikipedia.orglibretexts.org

An α,α-dihaloester such as this compound can potentially participate in Michael-type reactions in two distinct ways:

As a Michael Donor: The α-proton in α,α-dihaloesters is acidic due to the electron-withdrawing effects of the two halogens and the adjacent ester group. Upon treatment with a suitable base, the ester can be deprotonated to form a resonance-stabilized enolate. This enolate can then act as a Michael donor, attacking the β-carbon of a Michael acceptor. organic-chemistry.orgchemistrysteps.com The best Michael donors are typically stabilized enolates, such as those derived from 1,3-dicarbonyl compounds. libretexts.orgopenstax.org The enolate derived from a dihaloester would fit this description, making it a viable nucleophile for this transformation.

As a Component of a Michael Acceptor: While less common, a derivative of the dihaloester could be part of an α,β-unsaturated system. For example, if the ester were modified to contain a double bond in conjugation with the carbonyl group, it would function as a Michael acceptor.

The mechanism of the Michael addition involves three primary steps: formation of the enolate from the donor, conjugate addition of the enolate to the β-carbon of the acceptor, and subsequent protonation of the newly formed enolate to give the final product. masterorganicchemistry.com The reaction is generally thermodynamically controlled. organic-chemistry.org

Table 4: Components of the Michael Reaction

| Component | Role | Examples |

| Michael Donor | Nucleophile (after deprotonation) | β-Ketoesters, Malonates, β-Diketones, Nitroalkanes, Cyanoesters. wikipedia.orglibretexts.org |

| Michael Acceptor | Electrophile | α,β-Unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds. organic-chemistry.orgopenstax.org |

| Base/Catalyst | Deprotonates the donor | Sodium ethoxide, DBU, organocatalysts (e.g., diphenylprolinol methyl ether). ias.ac.inorganic-chemistry.org |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of α,α-dihaloacetate esters, these compounds can serve as the electrophilic partner in such couplings.

Recent studies have demonstrated the successful palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides and triflates. nih.govsci-hub.se This reaction provides a direct route to construct C(sp²)-CF₂ bonds under mild conditions. nih.gov Similarly, the coupling of ethyl bromofluoroacetate with aryl iodides has been achieved, enabling the formation of C(sp²)-CHF bonds. nih.govsci-hub.se

For this compound, its participation in cross-coupling reactions would be of significant interest. The presence of two different halogens, iodine and bromine, offers the potential for selective or sequential couplings. In palladium-catalyzed cycles, the oxidative addition step is generally faster for carbon-iodine bonds than for carbon-bromine bonds. This difference in reactivity could be exploited to perform a selective coupling at the C-I position, leaving the C-Br bond intact for a subsequent, different coupling reaction.

Another relevant transformation is the Suzuki-type cross-coupling. It has been shown that copper(I) oxide can effectively co-catalyze the palladium-catalyzed Suzuki coupling of arylboronic acids with ethyl bromoacetate. rsc.org This method provides an alternative for introducing an ester-containing fragment onto an aromatic ring. rsc.org A similar protocol could likely be applied to this compound, offering a pathway to α-aryl-α-haloacetates or, with a second coupling, α,α-diarylacetates.

Palladium-Catalyzed Heck-Type Reactions of Halogenated Alkyl Bromides/Iodides

The Palladium-catalyzed Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the coupling of an unsaturated halide with an alkene. libretexts.org The canonical mechanism proceeds through a catalytic cycle involving a palladium(0) species. libretexts.org While classic Heck reactions often utilize aryl or vinyl halides, advancements have extended the methodology to include alkyl halides, particularly those bearing an iodine atom. nih.gov

For a substrate such as this compound, the significant difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds dictates its reactivity. The C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) center, which is the initial and often rate-determining step of the catalytic cycle. libretexts.org

The proposed cycle for a Heck-type reaction with this compound would initiate with the selective oxidative addition of the C-I bond to a Pd(0) catalyst, forming a Pd(II)-alkyl intermediate. This is followed by migratory insertion of an alkene into the palladium-carbon bond. odinity.com The final steps involve β-hydride elimination to release the new, more substituted alkene product, and subsequent reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgodinity.com The reaction represents a powerful method for vinylation at the α-carbon of the ester. nih.gov

Table 1: General Steps in the Heck Reaction Catalytic Cycle

| Step | Description | Intermediate Species |

|---|---|---|

| A | Oxidative Addition | Pd(II)-alkyl complex |

| B | Migratory Insertion | New Pd(II)-alkyl complex |

| C | β-Hydride Elimination | Pd(II)-hydride complex and alkene product |

| D | Reductive Elimination | Pd(0) catalyst regenerated |

Copper-Catalyzed Arylation Reactions

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based systems for the formation of carbon-carbon bonds, particularly in the arylation of nucleophiles. mdma.ch The reaction of aryl halides with active methylene (B1212753) compounds, promoted by copper species, is a useful tool for preparing substituted aromatic compounds. mdma.ch In the context of this compound, the α-carbon is activated by two halogen atoms and an adjacent ester group, making it a suitable substrate for such transformations.

The catalytic cycle is generally believed to involve a Cu(I) active species. mdma.chresearchgate.net For this compound, the reaction with an arylating agent (e.g., an aryl iodide in the presence of a nucleophile or a triarylaluminum reagent) would be initiated by the interaction of the dihaloester with the copper catalyst. researchgate.netresearchgate.net Given the higher reactivity of the C-I bond, selective coupling at this position is expected. The mechanism may involve the formation of a copper(I) enolate or a related intermediate from the dihaloacetate, which then undergoes reaction with the aryl partner. Alternatively, an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) cycle can be operative. The choice of ligands, base, and solvent is crucial for reaction efficiency. researchgate.netorganic-chemistry.org

Suzuki-Type Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species with an organohalide or triflate. wikipedia.orglibretexts.org This reaction has become a principal method for constructing biaryl systems and other C-C bonds. sandiego.edu The general mechanism involves a Pd(0) catalyst and consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

When applying this reaction to this compound, the first step is the selective oxidative addition of the more labile C-I bond to the Pd(0) catalyst, generating a Pd(II) intermediate. wikipedia.org The subsequent transmetalation step involves the transfer of an organic group (e.g., an aryl group) from a boronic acid or its ester to the palladium center. libretexts.org This step is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex. organic-chemistry.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C-C bond and regenerates the Pd(0) catalyst. libretexts.org

Research has shown that copper(I) oxide can serve as an effective co-catalyst in Suzuki-type reactions of related compounds like ethyl bromoacetate with arylboronic acids, suggesting potential for enhancing the reactivity of dihaloacetate esters in similar couplings. rsc.org

Table 2: Key Steps of the Suzuki-Miyaura Coupling

| Step | Reactants | Catalyst State | Product of Step |

|---|---|---|---|

| Oxidative Addition | R¹-X (e.g., this compound) | Pd(0) | R¹-Pd(II)-X |

| Transmetalation | R¹-Pd(II)-X + R²-B(OR)₂ | Pd(II) | R¹-Pd(II)-R² |

| Reductive Elimination | R¹-Pd(II)-R² | Pd(II) | R¹-R² and regenerated Pd(0) |

α-Alkylation of Ketimines via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions. A notable application is the α-alkylation of N-diphenylphosphinoyl ketimines with α-bromocarbonyl compounds. rsc.orgrsc.org This methodology provides access to valuable γ-imino esters. rsc.org

The reaction typically employs a ruthenium-based photosensitizer, such as [Ru(bpy)₃]Cl₂, and a nickel co-catalyst. rsc.org The process is initiated by the excitation of the Ru(II) photocatalyst with visible light (e.g., blue LEDs). The excited state of the photocatalyst is a potent reductant and can engage in a single-electron transfer (SET) process. While the specific reactivity of this compound is not detailed, the reaction proceeds effectively with α-bromoesters. rsc.org The mechanism likely involves the reduction of the α-halocarbonyl compound by the excited photocatalyst or a Ni(0) species to generate a carbon-centered radical. This radical then adds to an enamine, formed in situ from the ketimine and a base. The resulting radical anion is then oxidized to afford the final alkylated product. rsc.orgrsc.org The reaction proceeds at moderate temperatures (e.g., 35 °C) in the presence of a tertiary amine base. rsc.orgscimarina.com

Table 3: Conditions for Photoredox-Catalyzed α-Alkylation of Ketimines

| Component | Example | Role |

|---|---|---|

| Substrate | N-diphenylphosphinoyl ketimine | Imine source |

| Alkylating Agent | Ethyl bromoacetate | α-carbon source |

| Photocatalyst | [Ru(bpy)₃]Cl₂·6H₂O | Photosensitizer |

| Co-catalyst | [NiCl₂(PPh₃)₂] | Cross-coupling catalyst |

| Base | N,N-diisopropylethylamine (DIPEA) | Enamine formation |

| Light Source | 1 W Blue LED | Catalyst excitation |

| Temperature | 35 °C | Reaction condition |

Aldol-Type Reactions of α-Bromo Ketones

While the outline specifies α-bromo ketones, the analogous and highly relevant reaction for α-haloesters like this compound is the Reformatsky reaction. This reaction is a classic aldol-type transformation that involves the coupling of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of a metal, most commonly zinc.

The key step in the Reformatsky reaction is the formation of an organozinc intermediate, known as a Reformatsky enolate or Reformatsky reagent. This is achieved through the oxidative insertion of metallic zinc into the carbon-halogen bond of the α-haloester. Given the bond energies in this compound, the more reactive C-I bond would be the primary site of zinc insertion, forming a bromo-iodo-zinc enolate. This organozinc compound is less basic than Grignard reagents or organolithiums, allowing it to be prepared in the presence of the ester functionality and to react selectively with the carbonyl partner. The enolate then adds nucleophilically to the carbonyl carbon of the aldehyde or ketone. A subsequent aqueous workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product. The use of acetates, such as ammonium (B1175870) acetate (B1210297), has also been shown to promote aldol-type condensation reactions under acidic conditions, providing another pathway for C-C bond formation. researchgate.net

Radical Pathways in α,α-Dihaloacetate Chemistry

Mechanistic Role of α-Haloester Radicals in Transformations

Radical intermediates play a crucial role in many transformations involving α-haloesters. The generation of an α-haloester radical is often achieved through a single-electron transfer (SET) from a transition metal catalyst, particularly copper(I), to the haloester substrate. mdpi.com

In the case of this compound, the C-I bond is the more likely site for the initial electron transfer due to its lower reduction potential compared to the C-Br bond. A Cu(I) species can donate an electron to the dihaloester, leading to the cleavage of the C-I bond and the formation of an α-bromo-α-ester radical intermediate and a Cu(II) species.

Cu(I) + I-C(Br)(CO₂Et)-R → [Radical Intermediate] + Cu(II) + I⁻

This transient α-haloester radical is a key intermediate that can undergo various subsequent reactions. For instance, it can add across an alkene to form a new C-C bond, generating a new carbon-centered radical. mdpi.com This new radical can then be oxidized by the Cu(II) species to form a carbocation, which can be trapped by nucleophiles, or it can participate in further radical chain processes. These radical pathways are central to copper-catalyzed reactions such as atom transfer radical addition (ATRA) and various cyclization reactions where α-haloesters are used as radical precursors. mdpi.com

Single Electron Transfer (SET) Mechanisms in Reactions

The reactivity of α,α-dihaloacetate esters, such as this compound, can be initiated through Single Electron Transfer (SET) mechanisms. SET is a fundamental process in which an electron is transferred from one chemical species to another, leading to the formation of radical intermediates. diva-portal.orgsigmaaldrich.com This pathway is distinct from two-electron (polar) reaction mechanisms and opens up unique avenues for bond formation and molecular transformation. princeton.edu

In the context of this compound, a SET process typically involves the transfer of an electron from a donor species to the dihaloester molecule. This donor can be a metal, an electrode, or, increasingly common in modern organic synthesis, an excited-state photocatalyst. princeton.edusigmaaldrich.com Visible-light photoredox catalysis, for instance, utilizes catalysts that, upon light absorption, become potent single-electron donors or acceptors. sigmaaldrich.com

The proposed mechanism proceeds as follows:

Electron Transfer : A single electron is transferred to the this compound molecule, forming a radical anion intermediate. The electron typically populates the lowest unoccupied molecular orbital (LUMO) of the ester, which is often the σ* antibonding orbital of the most labile carbon-halogen bond.

Dissociative Electron Transfer : The resulting radical anion is highly unstable and rapidly undergoes fragmentation. The weakest bond, which is the carbon-iodine bond, cleaves homolytically.

Radical Formation : This fragmentation results in the expulsion of an iodide anion (I⁻) and the formation of a carbon-centered radical, the ethyl 2-bromo-2-acetoxy radical.

Experimental Probes for Radical Intermediates

Confirming the presence of transient radical intermediates is crucial for validating a proposed SET mechanism. Two powerful experimental techniques for this purpose are radical clock experiments and inhibition studies.

Radical Clock Experiments

Radical clocks are diagnostic tools used to detect the formation of radical intermediates and measure the rates of fast radical reactions. illinois.edu A radical clock is a molecule that, when converted to a radical, undergoes a rapid, unimolecular rearrangement at a known and constant rate (kᵣ). youtube.com This rearrangement acts as an internal "stopwatch."

In a typical experiment, the radical clock substrate is subjected to the reaction conditions in the presence of the species it is intended to trap or react with. The initial radical can either react with the trapping agent to form an unrearranged product or first undergo its characteristic rearrangement to form an isomeric radical, which then reacts with the trapping agent to yield a rearranged product.

By measuring the ratio of the unrearranged to rearranged products and knowing the rate constant of the clock's rearrangement (kᵣ), the rate constant of the competing trapping reaction can be determined. illinois.edu The very detection of the rearranged product provides strong evidence for the existence of a radical intermediate. For instance, a common radical clock is 6-bromo-1-hexene, which upon forming a primary hexenyl radical, can cyclize to a cyclopentylmethyl radical. researchgate.net The presence of cyclopentane-containing products in a reaction involving this molecule is indicative of a radical pathway.

| Probe Type | Principle | Observable Outcome | Inference |

| Radical Clock | A radical intermediate undergoes a unimolecular rearrangement at a known rate, competing with an intermolecular reaction. | Formation of rearranged products alongside unrearranged products. | Confirms the presence of a radical intermediate and allows for kinetic analysis. |

| Inhibition Study | A radical scavenger is added to the reaction mixture. | Significant decrease or complete cessation of the reaction rate. | Strongly suggests the reaction proceeds via a radical chain mechanism or involves essential radical intermediates. |

Inhibition Studies

Inhibition studies provide qualitative, yet compelling, evidence for radical mechanisms. These experiments involve introducing a radical scavenger, or inhibitor, into the reaction. Radical scavengers are compounds that react rapidly with radical intermediates, effectively "trapping" them and preventing them from participating in the main reaction pathway. mdpi.com

Commonly used radical scavengers include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or phenolic antioxidants such as butylated hydroxytoluene (BHT). If a reaction is believed to proceed through a radical intermediate, the addition of a stoichiometric or even catalytic amount of a scavenger will cause a significant drop in the reaction rate or halt the reaction altogether. This inhibition is a strong indicator that the reaction's propagation depends on the presence of these radical species. mdpi.com The absence of such an effect, conversely, would suggest that a radical pathway is unlikely.

Halogen-Specific Reactivity and Selective Elimination Reactions

The presence of two different halogen atoms on the same carbon in this compound gives rise to differential reactivity, which can be exploited for selective transformations.

The reactivity of a carbon-halogen (C-X) bond is inversely related to its bond dissociation energy (BDE). The C-I bond is significantly weaker and longer than the C-Br bond, making iodide a better leaving group. researchgate.net This inherent difference is the foundation of its halogen-specific reactivity.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-I | ~213 |

| C-Br | ~285 |

| C-Cl | ~327 |

| C-F | ~485 |

| Data sourced from multiple references. quora.com |

In reactions where a C-X bond is cleaved, such as in nucleophilic substitutions, eliminations, or the SET-induced fragmentation described above, the C-I bond will react preferentially. This allows for selective functionalization at the α-carbon. For instance, in many transition-metal-catalyzed cross-coupling reactions, oxidative addition will occur selectively at the C-I bond, leaving the C-Br bond intact for subsequent, different transformations.

Selective Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo a dehydrohalogenation (elimination) reaction to form an alkene. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which is a single, concerted step where the base removes a β-hydrogen while the leaving group departs. vedantu.comyoutube.com

For this compound, the β-hydrogens are on the adjacent methylene (-CH₂-) of the ethyl group. The selectivity of this reaction hinges on which halogen is eliminated. Given that iodide is a much better leaving group than bromide, the elimination of hydroiodic acid (H-I) is strongly favored over the elimination of hydrobromic acid (H-Br).

The reaction with a base like sodium ethoxide in ethanol (B145695) would selectively yield Ethyl 2-bromoacrylate as the major product. The alternative product, Ethyl 2-iodoacrylate, would be formed in negligible amounts, if at all, under kinetically controlled conditions.

While Zaitsev's rule—which states that the more substituted alkene is the favored product—is a key principle in many elimination reactions, it primarily applies when there is a choice of non-equivalent β-hydrogens. bartleby.comchemistrysteps.commasterorganicchemistry.com In this specific case, all β-hydrogens are equivalent. However, the principle of forming the most stable product still applies, and the selectivity is overwhelmingly governed by the leaving group ability of the halogens.

Future Research Directions and Emerging Trends in α,α Dihaloacetate Chemistry

Development of Novel Catalytic Systems for Ethyl 2-Bromo-2-iodoacetate Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research is increasingly directed towards the design and application of catalysts that can facilitate highly selective and efficient transformations. While traditional methods often rely on stoichiometric reagents, modern catalysis is shifting towards more sustainable and atom-economical approaches.

Recent advancements have seen the exploration of various catalytic systems, including those based on transition metals and organocatalysts. For instance, gold and palladium catalysts have shown promise in promoting specific reactions of dihaloacetates. mdpi.com The development of bimetallic catalysts, such as Au-Pd nanoparticles on a TiO2 support, has demonstrated enhanced catalytic activity in oxidation reactions of related ethyl acetate (B1210297) compounds, suggesting potential applicability to more complex substrates like this compound. mdpi.com

Future efforts will likely focus on:

Ligand Design: Tailoring ligands to fine-tune the electronic and steric properties of metal catalysts to achieve higher selectivity in transformations involving this compound.

Nanocatalysis: Investigating the use of metal nanoparticles as highly active and recyclable catalysts for various C-C and C-X bond-forming reactions.

Biocatalysis: Exploring enzymatic approaches to achieve enantioselective transformations of this compound, offering a green and highly specific synthetic route.

| Catalyst Type | Potential Application in this compound Chemistry | Key Research Focus |

| Transition Metal Catalysts (e.g., Pd, Au, Cu) | Cross-coupling reactions, carbene transfer reactions. | Ligand development for enhanced selectivity, understanding reaction mechanisms. |

| Organocatalysts | Asymmetric synthesis, cascade reactions. | Design of novel chiral catalysts, expansion of reaction scope. |

| Nanocatalysts | Enhanced reactivity and recyclability in various transformations. | Control of particle size and shape, catalyst stability and reuse. |

| Biocatalysts (Enzymes) | Enantioselective synthesis of chiral building blocks. | Enzyme screening and engineering for specific transformations. |

Exploration of Unconventional Activation Methods (e.g., Photochemical, Electrochemical, Flow Chemistry)

Unconventional activation methods are emerging as powerful tools to induce novel reactivity and improve the sustainability of chemical processes involving α,α-dihaloacetates. These techniques offer alternatives to traditional thermal activation, often leading to milder reaction conditions and unique product outcomes.

Photochemical activation utilizes light to initiate chemical reactions. The carbon-halogen bonds in this compound are susceptible to photolytic cleavage, generating radical intermediates that can participate in a variety of transformations. researchgate.net Research in this area is focused on using visible light and photocatalysts to achieve more controlled and selective reactions, minimizing the use of high-energy UV light. researchgate.net

Electrochemical synthesis offers a green and versatile approach to organic transformations by using electricity to drive reactions. nih.gov Electrochemical methods can be employed to generate reactive intermediates from this compound under mild conditions, avoiding the need for harsh chemical oxidants or reductants. organic-chemistry.org For instance, the electrochemical generation of halogenating agents in situ can lead to regioselective transformations. organic-chemistry.org

Flow chemistry , the practice of performing chemical reactions in a continuous-flow reactor, provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. rsc.orgresearchgate.netrsc.orgresearchgate.netmt.com For highly reactive compounds like this compound, flow chemistry can mitigate safety concerns associated with exothermic reactions and the handling of hazardous reagents. rsc.orgresearchgate.netrsc.org This technology is particularly well-suited for photochemical and electrochemical reactions, allowing for uniform irradiation and efficient electrode-substrate interaction. researchoutreach.org

| Activation Method | Advantages for this compound Chemistry | Emerging Trends |

| Photochemical | Mild reaction conditions, generation of radical intermediates, access to unique reaction pathways. | Visible-light photocatalysis, development of novel photosensitizers. |

| Electrochemical | Green and sustainable, avoids stoichiometric reagents, precise control over redox potential. | Paired electrolysis, electro-organic synthesis in microreactors. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, integration of multiple reaction steps. | Combination with other activation methods (photo-flow, electro-flow), automated synthesis. |

Fine-Tuning Chemo- and Regioselectivity for Differential Halogen Manipulation (Br vs. I)

A central challenge and a significant area of future research in the chemistry of this compound lies in the selective manipulation of the bromine versus the iodine atom. The difference in the carbon-halogen bond strengths (C-I bond is weaker than the C-Br bond) provides a basis for achieving this selectivity. doubtnut.comlibretexts.org

Developing synthetic methodologies that can precisely target one halogen in the presence of the other is crucial for creating complex molecular architectures. This differential reactivity allows for sequential functionalization of the α-carbon. For example, the more labile C-I bond can be selectively cleaved under milder conditions to participate in reactions like nucleophilic substitution or metal-catalyzed cross-coupling, leaving the C-Br bond intact for subsequent transformations.

Future research will focus on:

Developing highly selective catalysts that can differentiate between the C-Br and C-I bonds based on subtle electronic and steric differences.

Exploring reaction conditions (temperature, solvent, additives) that favor the activation of one halogen over the other.

Utilizing computational studies to predict and understand the factors governing chemo- and regioselectivity, thereby guiding experimental design.

Achieving high levels of selectivity will enable the use of this compound as a versatile linchpin in multi-step syntheses, where the two halogen atoms serve as orthogonal synthetic handles.

Synthesis and Application of Polyhalogenated Acetates with Enhanced Reactivity or Selectivity

Building upon the chemistry of this compound, a promising research avenue is the synthesis and application of other polyhalogenated acetates with tailored reactivity and selectivity. By strategically introducing different halogen atoms (F, Cl, Br, I) at the α-position, new reagents with unique properties can be designed.

For instance, the synthesis of ethyl 2-bromo-2-chloro-2-fluoroacetate would offer a substrate with three distinct carbon-halogen bonds, each with a different reactivity profile. The development of synthetic routes to such compounds and the exploration of their selective transformations would significantly expand the toolbox of synthetic chemists.

The applications of these novel polyhalogenated acetates could be far-reaching, including:

Fluorine Chemistry: The introduction of fluorine can dramatically alter the biological and physical properties of molecules. Polyhalogenated acetates containing fluorine could serve as valuable precursors for the synthesis of fluorinated pharmaceuticals and materials.

Advanced Materials: The unique electronic properties of polyhalogenated compounds make them interesting candidates for the development of new functional materials.

Complex Molecule Synthesis: The ability to selectively functionalize multiple halogen atoms on a single carbon center would provide a powerful strategy for the rapid construction of complex molecular scaffolds.

Integration of this compound into Cascade and Multicomponent Reactions for Streamlined Synthesis

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. nih.gov The integration of this compound into such processes is a key area of future research, aiming to streamline the synthesis of complex molecules.

The differential reactivity of the two halogen atoms makes this compound an ideal substrate for sequential, one-pot reactions. For example, a reaction could be designed where the iodine atom reacts first under a specific set of conditions, followed by a change in catalyst or reagent to activate the bromine atom for a subsequent transformation.

Future research in this area will likely involve:

Designing novel cascade sequences that exploit the unique reactivity of this compound.

Developing new MCRs where this compound serves as a key building block, enabling the rapid assembly of diverse molecular libraries. nih.gov

Combining catalytic systems to facilitate multiple, distinct bond-forming events in a single pot.

The successful implementation of these strategies will lead to more efficient and sustainable synthetic routes to valuable organic compounds, further establishing the importance of α,α-dihaloacetates in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-Bromo-2-iodoacetate, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or halogen-exchange reactions. For example, reacting ethyl iodoacetate with brominating agents (e.g., NBS or HBr under controlled conditions) can yield the target compound. Optimization strategies include:

- Temperature control : Low temperatures (0–5°C) minimize side reactions like hydrolysis or elimination .

- Solvent selection : Use anhydrous solvents (e.g., dichloromethane or THF) to avoid hydrolysis of the ester group .

- Purification : Column chromatography or fractional distillation can isolate the product. Monitor reaction progress via TLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a triplet for the ethyl group’s CH2 (δ ~1.2–1.4 ppm, J = 7 Hz) and a quartet for the ester CH2 (δ ~4.1–4.3 ppm). The adjacent Br and I atoms split the acetate CH2 into a multiplet (δ ~3.8–4.0 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~165–170 ppm, while Br and I substituents deshield adjacent carbons .

- IR : The ester C=O stretch appears at ~1740–1760 cm⁻¹. Absence of OH stretches confirms anhydrous conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly challenges posed by heavy atoms (Br, I)?

- Methodological Answer :

- Data collection : Use high-intensity X-rays (e.g., synchrotron radiation) to enhance weak diffraction signals caused by heavy atoms .

- Software tools : SHELXL or Olex2 can refine structures using anomalous scattering data from Br and I. Heavy atoms dominate phase determination, enabling accurate electron density mapping .

- Validation : Cross-check with spectroscopic data (NMR/IR) to confirm bond lengths and angles .

Q. How should researchers systematically analyze discrepancies between experimental reaction kinetics and computational models for this compound synthesis?

- Methodological Answer :

- Error sources :

- Experimental : Verify reactant purity (GC-MS), temperature consistency (calibrated thermocouples), and mixing efficiency .

- Computational : Validate DFT methods (e.g., B3LYP/6-31G*) against known halogenated ester datasets .

- Mitigation : Perform replicate experiments, use internal standards, and compare with literature kinetic parameters for analogous reactions .

Q. What strategies minimize hydrolysis of this compound in aqueous reaction systems?

- Methodological Answer :

- Solvent engineering : Use biphasic systems (e.g., water/dichloromethane) to limit water contact .

- Catalyst selection : Acid scavengers (e.g., molecular sieves) or phase-transfer catalysts (e.g., TBAB) stabilize the ester .

- Kinetic monitoring : Track hydrolysis via pH-stat titration or in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.